1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-
1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-
Menthone 1, 3-glyceryl ketal belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Menthone 1, 3-glyceryl ketal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, menthone 1, 3-glyceryl ketal is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
67785-70-0
VCID:
VC20865865
InChI:
InChI=1S/C13H24O3/c1-9(2)12-5-4-10(3)6-13(12)15-7-11(14)8-16-13/h9-12,14H,4-8H2,1-3H3
SMILES:
CC1CCC(C2(C1)OCC(CO2)O)C(C)C
Molecular Formula:
C13H24O3
Molecular Weight:
228.33 g/mol
1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-
CAS No.: 67785-70-0
Cat. No.: VC20865865
Molecular Formula: C13H24O3
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Menthone 1, 3-glyceryl ketal belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Menthone 1, 3-glyceryl ketal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, menthone 1, 3-glyceryl ketal is primarily located in the cytoplasm and membrane (predicted from logP). |
|---|---|
| CAS No. | 67785-70-0 |
| Molecular Formula | C13H24O3 |
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | 8-methyl-11-propan-2-yl-1,5-dioxaspiro[5.5]undecan-3-ol |
| Standard InChI | InChI=1S/C13H24O3/c1-9(2)12-5-4-10(3)6-13(12)15-7-11(14)8-16-13/h9-12,14H,4-8H2,1-3H3 |
| Standard InChI Key | GECFTYLLVUKXOY-UHFFFAOYSA-N |
| SMILES | CC1CCC(C2(C1)OCC(CO2)O)C(C)C |
| Canonical SMILES | CC1CCC(C2(C1)OCC(CO2)O)C(C)C |
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